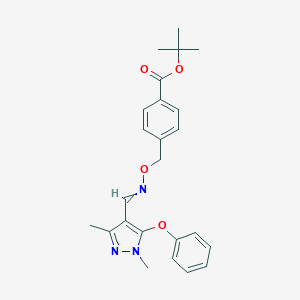
Fenpyroximat
Übersicht
Beschreibung
Fenpyroximate is a pyrazole acaricide and a tert-butyl ester . It has a role as a mitochondrial NADH: ubiquinone reductase inhibitor . It derives from a hydride of a 1H-pyrazole . Fenpyroximate is under investigation in clinical trial NCT02533336 (The Effectiveness of Non-pyrethroid Insecticide-treated Durable Wall Liners as a Method for Malaria Control in Endemic Rural Tanzania) .
Molecular Structure Analysis
Fenpyroximate has a molecular formula of C24H27N3O4 . Its molecular weight is 421.5 g/mol . The IUPAC name for Fenpyroximate is tert-butyl 4-[[ (E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate .
Physical And Chemical Properties Analysis
Fenpyroximate is a pyrazolium insecticide used to control important phytophagous mites in fruit and other crops . It has a low aqueous solubility and is not considered a volatile substance . While it is not normally persistent in water bodies, it can be persistent in soils depending on local conditions .
Wissenschaftliche Forschungsanwendungen
Pflanzenschutz im Landbau
Fenpyroximat wird im Landbau weit verbreitet zur Bekämpfung schädlicher Milben an verschiedenen Kulturen eingesetzt. Es zeigt eine starke Kontaktwirkung und eine schnell wirkende akarizide Aktivität, wodurch es gegen rote Spinnen und Ganzklauenspinnen wirksam ist . Seine oximgelagerte Pyrazolstruktur trägt zu seiner Effizienz im Schädlingsmanagement bei.
Rückstandsanalyse in Zitrusfrüchten
Es wurden Untersuchungen durchgeführt, um die Gehalte an this compound-Rückständen in Zitrusfrüchten mit Hilfe fortschrittlicher Techniken wie Ultra-Hochleistungsflüssigkeitschromatographie-Tandem-Massenspektrometrie (UHPLC-MS/MS) zu messen. Dies ist entscheidend, um die Lebensmittelsicherheit zu gewährleisten und das Risiko der Nahrungsaufnahme zu bewerten .
Bewertung des Risikos der Nahrungsaufnahme
Studien haben die Risiken der Nahrungsaufnahme durch this compound, insbesondere in Zitrusfrüchten, abgeschätzt. Die Risikobewertungen basieren auf den Endrückstandsgehalten und sind essentiell, um sichere Verzehrmengen zu ermitteln .
Rückstandsmanagement in Trockengebieten
Das Rückstandsverhalten von this compound an Kulturen wie Guave, Orange und Aubergine wurde untersucht, um seine praktische Anwendung im Zusammenhang mit dem Rückstandsmanagement, insbesondere in Trockengebieten wie Ägypten, zu unterstützen .
Bewertung der Abbauprofile
Die Abbauprofile von this compound in Kulturen wurden mit Hilfe des Modells erster Ordnung beschrieben. Das Verständnis dieser Profile ist wichtig, um Vorernte-Intervalle (PHIs) festzulegen und die Einhaltung der Höchstmengen an Rückständen (MRLs) zu gewährleisten .
Unterstützung der Zulassung von Pflanzenschutzmitteln
Die aus Rückstands- und Abbaustudien gewonnenen Daten können zur Schätzung geeigneter PHIs und zur Unterstützung der Zulassung von Pflanzenschutzmitteln verwendet werden. Diese Informationen sind für regulatorische Zwecke und den sicheren Einsatz von Pestiziden von entscheidender Bedeutung .
Bewertung des Pestizidrisikos
This compound wurde hinsichtlich seines Risikos als Pestizid an verschiedenen Kulturen wie Trauben, Äpfeln, Birnen und Bohnen bewertet. Solche Bewertungen sind notwendig, um die Auswirkungen seiner Anwendung auf die Umwelt und die Gesundheit zu verstehen .
Entwicklung von Analyseverfahren
Die Entwicklung von Analyseverfahren, wie z. B. QuEChERS, kombiniert mit UHPLC-MS/MS, zum Nachweis von this compound-Rückständen ist eine weitere bedeutende Anwendung. Diese Verfahren sind unerlässlich für die Überwachung und Gewährleistung der Qualität und Sicherheit von landwirtschaftlichen Produkten .
Wirkmechanismus
Target of Action
Fenpyroximate is a highly active pyrazole acaricide . It primarily targets various mites, including red spider mites, pink mites, purple mites of tea, yellow mite of chilli, and Eriophyid mite of coconut . It affects larvae, nymphs, and adult ticks of two-legged and four-legged (quadruped) plant pests .
Mode of Action
Fenpyroximate operates through a unique mechanism of action. It interferes with neurophysiological activities, inhibiting nerve conduction . This interference leads to symptoms of paralysis, inactivity, and cessation of food intake in mites and insects . Furthermore, it prevents the transmission of electrons in mitochondria, which has a severe impact on all stages of life (excluding eggs) and prevents nymphs from molting .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of mitochondria by preventing electron transmission . This disruption can lead to a variety of downstream effects, including paralysis and eventual death of the pest .
Pharmacokinetics
Fenpyroximate exhibits a rapid but incomplete oral absorption and excretion, mainly via feces . Intensive enterohepatic circulation has been observed . .
Result of Action
The primary result of Fenpyroximate’s action is the effective control of various mites. It provides rapid “stop feeding” action, thus minimizing crop damage . It also inhibits oviposition by females, which further increases the length of control . The compound is harmful if swallowed and very toxic by inhalation; eye irritation and skin sensitization were observed .
Safety and Hazards
Fenpyroximate may be fatal if inhaled or swallowed . It is harmful if absorbed through the skin . It is advised not to breathe dust and to avoid contact with skin, eyes, or clothing . Contaminated work clothing should be removed and washed before reuse . It is recommended to wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Fenpyroximate interacts with various biomolecules, primarily functioning as an inhibitor of mitochondrial electron transport at the NADH-coenzyme Q oxidoreductase (complex I) . This interaction disrupts the normal biochemical reactions within the mitochondria, leading to the death of the mites .
Cellular Effects
Fenpyroximate has significant effects on cellular processes. Studies have shown that it induces morphological changes in mitochondria at low concentrations . Certain pesticides, including Fenpyroximate, have been observed to cause a significant dose-dependent decrease of intracellular ATP , indicating a disruption in cellular energy production.
Molecular Mechanism
The molecular mechanism of Fenpyroximate involves its binding to mitochondrial complex I, inhibiting electron transport . This inhibition disrupts the mitochondrial respiratory chain, leading to a decrease in ATP production . The resulting energy deficit is believed to be a primary factor in the efficacy of Fenpyroximate as an acaricide.
Temporal Effects in Laboratory Settings
In laboratory settings, Fenpyroximate has been observed to persist in soils depending on local conditions . It’s also been noted that Fenpyroximate residues in citrus fruits decrease over time
Dosage Effects in Animal Models
While specific studies on dosage effects of Fenpyroximate in animal models are limited, it’s known that Fenpyroximate has moderate oral toxicity to humans . Therefore, it’s crucial to handle Fenpyroximate with care to avoid harmful exposure, especially at high doses.
Metabolic Pathways
Fenpyroximate undergoes metabolism involving oxidation of the tert-butyl and pyrazole-3-methyl groups, p-hydroxylation of the phenoxy moiety, N-demethylation, hydrolysis at the ester and methyleneamino-oxy bonds, and conjugation .
Subcellular Localization
Given its mechanism of action, it’s likely that Fenpyroximate localizes to the mitochondria where it exerts its effects
Eigenschaften
IUPAC Name |
tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNOYZRYGDPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032550 | |
| Record name | Fenpyroximate (Z,E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111812-58-9 | |
| Record name | 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111812-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpyroximate (Z,E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

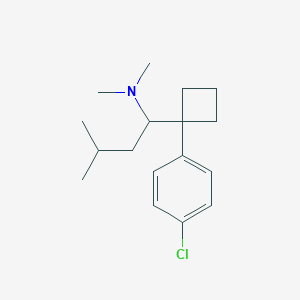
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
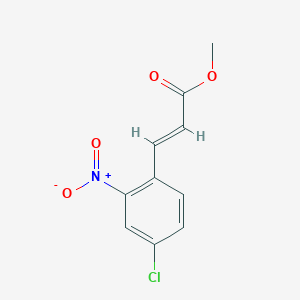
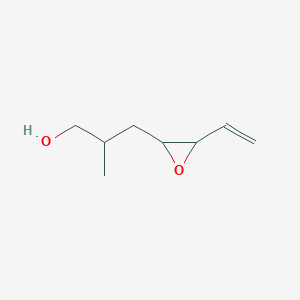



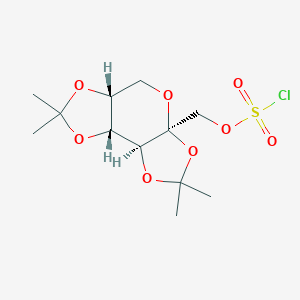
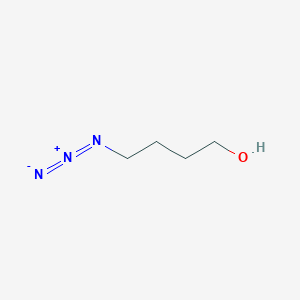

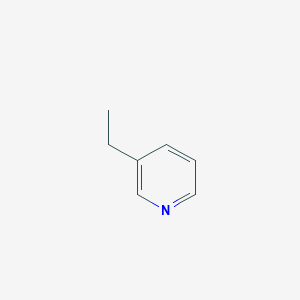
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)